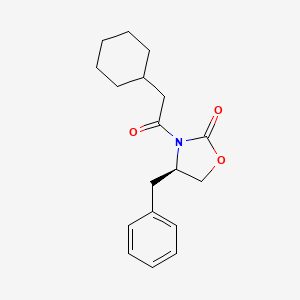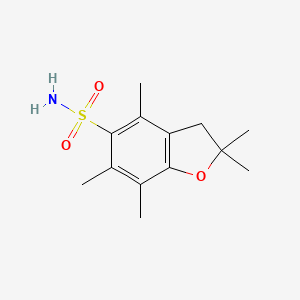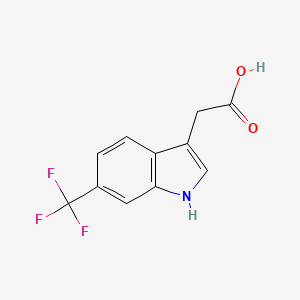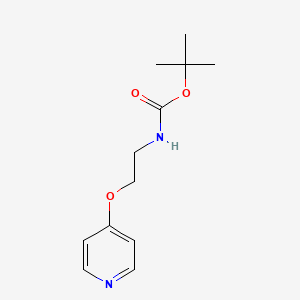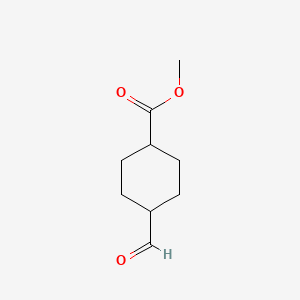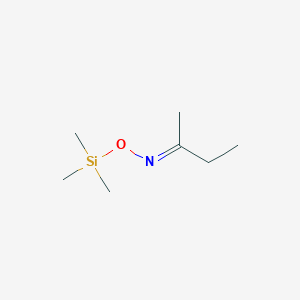
(Ethylmethylketoximino)trimethylsilane
Übersicht
Beschreibung
(Ethylmethylketoximino)trimethylsilane, also known as O-(TRIMETHYLSILYL)OXIME-2-BUTANONE, is an organosilane compound . It has a molecular formula of C7H17NOSi and a molecular weight of 159.30 g/mol . It is a clear to straw liquid with a mild odor .
Molecular Structure Analysis
The (Ethylmethylketoximino)trimethylsilane molecule contains a total of 26 bonds. There are 9 non-H bonds, 1 multiple bond, 3 rotatable bonds, and 1 double bond .Physical And Chemical Properties Analysis
(Ethylmethylketoximino)trimethylsilane has a boiling point of 65°C at 75mmHg and a density of 0.826 g/mL at 25°C . Its refractive index at 20°C is 1.4125 .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Catalysis
Reactions with Diketo Compounds : (Ethylmethylketoximino)trimethylsilane reacts with various diketo compounds in the presence of catalytic amounts of cesium fluoride. These reactions typically result in the formation of addition products, showcasing the compound's utility in synthetic organic chemistry (Singh et al., 2001).
Hydroxyl Group Protection : It is used for protecting hydroxyl groups as trimethylsilyl ethers, highlighting its importance in the synthesis and protection of sensitive chemical groups (Ghorbani‐Choghamarani & Norouzi, 2011).
Gold-catalyzed Oxidative Coupling Reactions : The compound finds use in gold-catalyzed oxidative coupling reactions, serving as an efficient coupling partner. This utility is significant in the field of organometallic chemistry and catalysis (Brenzovich et al., 2010).
Surface Modification and Material Science
- Modification of Silanol Containing Surfaces : (Ethylmethylketoximino)trimethylsilane is used to modify silanol containing surfaces, such as Aerosil 200, with methoxysilanes and trialkylmethoxy silanes. This modification significantly changes the surface properties, making it hydrophilic, hydrophobic, or super-hydrophobic, and is critical in material science and surface engineering (García et al., 2007).
Chemical Vapor Deposition and Thin Film Fabrication
- Chemical Vapor Deposition (CVD) Chemistry : The compound is explored in hot-wire CVD processes, particularly in studying the reaction chemistry of trimethylsilane. These studies are pivotal in understanding the formation of thin films and coatings, which are crucial in the semiconductor industry (Toukabri & Shi, 2013).
Lithium-ion Batteries and Energy Storage
- Electrolyte Solvents for Li-ion Batteries : Novel silane compounds, including variants of (ethylmethylketoximino)trimethylsilane, are synthesized and used as non-aqueous electrolyte solvents in lithium-ion batteries. These silane-based electrolytes demonstrate excellent stability and conductivity, highlighting the compound's importance in energy storage technologies (Amine et al., 2006).
Safety and Hazards
Wirkmechanismus
Target of Action
(Ethylmethylketoximino)trimethylsilane, also known as EMKTS, is a versatile compound that has gained significant attention in scientific research due to its unique properties and potential applications. .
Biochemical Pathways
The biochemical pathways affected by (Ethylmethylketoximino)trimethylsilane are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. It may be hazardous to aquatic life if released to open waters .
Eigenschaften
IUPAC Name |
(E)-N-trimethylsilyloxybutan-2-imine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NOSi/c1-6-7(2)8-9-10(3,4)5/h6H2,1-5H3/b8-7+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEAFDZSFYYHNDU-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=NO[Si](C)(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=N/O[Si](C)(C)C)/C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NOSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Ethylmethylketoximino)trimethylsilane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



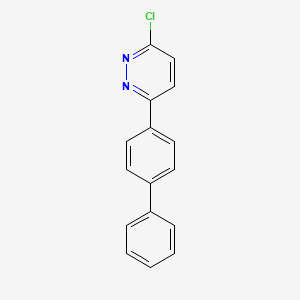


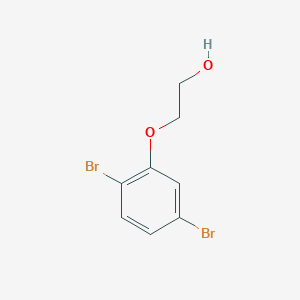
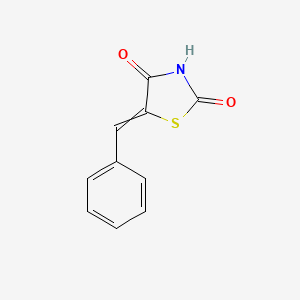
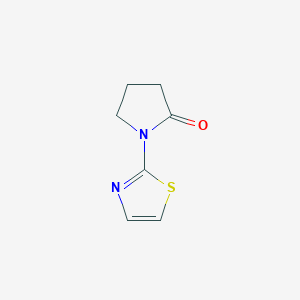
![N'-(6-amino-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)furan-2-carbohydrazide](/img/structure/B3132824.png)
